molecular formula C8H17NOSn B14314956 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- CAS No. 109660-08-4

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)-

Cat. No.: B14314956
CAS No.: 109660-08-4
M. Wt: 261.94 g/mol
InChI Key: XAMKELFUEJIWSO-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- typically involves the reaction of 4,4-dimethyl-2-oxazoline with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The process generally requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and oxazoline derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-oxazoline
  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
  • 4,4-Dimethyl-4,5-dihydro-1,3-oxazole

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. This differentiates it from other oxazole derivatives that lack the tin moiety .

Properties

CAS No.

109660-08-4

Molecular Formula

C8H17NOSn

Molecular Weight

261.94 g/mol

IUPAC Name

(4,4-dimethyl-5H-1,3-oxazol-2-yl)-trimethylstannane

InChI

InChI=1S/C5H8NO.3CH3.Sn/c1-5(2)3-7-4-6-5;;;;/h3H2,1-2H3;3*1H3;

InChI Key

XAMKELFUEJIWSO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)[Sn](C)(C)C)C

Origin of Product

United States

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